9-Phenanthrenecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 9-Phenanthrenecarboxylic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility and potential for functionalization. Notably, the cascade reaction of arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones facilitates the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives in a catalyst-free environment, indicating the possibility of gram-scale production and further derivatization to synthesize fused phenanthrene derivatives (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been explored through various spectroscopic and computational methods. Studies reveal that the dihedral angle between the phenanthrene and the carbonyl group varies depending on the substituent's bulk and the presence of Lewis acid complexation, which also influences the amide conformation from syn to anti (Lewis et al., 1992). Such structural insights are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactive nature and potential for creating diverse derivatives. For instance, the interaction with organic azides can result in the insertion of nitrogen, leading to the formation of phenanthrene analogs with boron and nitrogen in the 9- and 10-positions, respectively. This showcases the compound's versatility in synthesizing novel materials (Yruegas et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. The compound's crystalline structure has been analyzed, revealing insights into its stability and reactivity under different conditions. However, detailed studies on the compound's physical properties were not directly found in the searched literature, suggesting an area for further research.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical agents and conditions, highlight its potential for wide-ranging applications. The compound's reactivity with azides, as well as its ability to undergo cascade reactions, demonstrates its utility in synthetic chemistry for producing complex molecular structures (Liu et al., 2018).
Scientific Research Applications
Synthesis and Chemistry
9-Phenanthrenecarboxylic acid has been a subject of interest in various synthetic and chemical processes. A significant application is in the field of Lewis acid-mediated carboxylation, where it is produced as a sole acid product through the treatment of phenanthrene with carbon dioxide in the presence of AlBr3 (Suzuki et al., 2002). Its spectroscopic properties and photochemical behavior have also been studied, particularly in the context of its ground-state conformations and complexation with strong Lewis acids (Lewis et al., 1992).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored. For instance, 9-substituted phenanthrene-3-carboxylic acids are reported to have allosteric modulatory activity at the N-methyl-D-aspartate (NMDA) receptor, a critical component in neurological and neurodegenerative disorders (Irvine et al., 2015).
Environmental and Analytical Chemistry
The compound also finds applications in environmental and analytical chemistry. A study on the metabolism of polycyclic compounds revealed insights into the transformation of related compounds in biological systems (Boyland & Sims, 1965). Furthermore, the use of 9-bromophenanthrene, a related compound, as a fluorescence probe for palladium detection highlights the potential of phenanthrene derivatives in analytical applications (Qin Jun et al., 2016).
Synthesis of Novel Compounds
Research also includes the synthesis of novel compounds, such as the preparation of polymethoxy-substituted phenanthrene-9-carboxylic acid via oxidative coupling, demonstrating the versatility of phenanthrene derivatives in organic synthesis (Wang et al., 2008).
Biodegradation Studies
Biodegradation studies of phenanthrene derivatives are crucial in understanding their environmental impact. One study demonstrated the transformation of 9,10-phenanthrenedione, a derivative, by a soil bacterium, providing insights into potential biotransformation pathways (Kanaly & Hamamura, 2013).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
9-Phenanthrenecarboxylic acid is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene degradation, branches into two pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway . Both pathways play important roles in the degradation of pyrene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
9-Phenanthrenecarboxylic acid plays a crucial role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathways of certain bacteria that degrade polycyclic aromatic hydrocarbons. Enzymes such as dioxygenases and hydrolases catalyze the initial steps of its degradation, leading to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid . These interactions are essential for the breakdown and detoxification of harmful polycyclic aromatic hydrocarbons in the environment.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in certain cell lines, such as human hepatic carcinoma cells (HepG2), by altering gene expression and disrupting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways involved in stress responses and apoptosis, highlighting its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound binds to enzymes such as dioxygenases, which catalyze the initial steps of its degradation. This binding results in the formation of intermediate compounds that are further metabolized by other enzymes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of various byproducts that may have different biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including liver damage and oxidative stress in animal models . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons. It interacts with enzymes such as dioxygenases and hydrolases, which catalyze its initial degradation steps . The metabolic pathways of this compound lead to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid, which are further metabolized by other enzymes . These pathways are essential for the detoxification and removal of harmful polycyclic aromatic hydrocarbons from the environment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and distributed to different cellular compartments . The localization and accumulation of this compound within cells can affect its biochemical activity and function. For example, its accumulation in the liver can lead to oxidative stress and liver damage at high doses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in its metabolism. These interactions can influence its biochemical effects and overall cellular function.
properties
IUPAC Name |
phenanthrene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
837-45-6 | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Phenanthrenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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